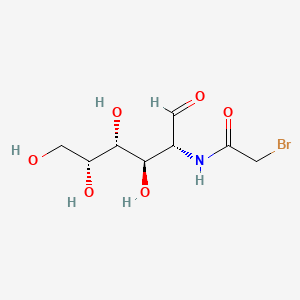
Galactose, 2-deoxy-2-(bromoacetamido)-, D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galactose, 2-deoxy-2-(bromoacetamido)-, D-: is a derivative of galactose, a type of sugar. This compound is characterized by the substitution of a hydrogen atom with a bromoacetamido group at the second carbon position of the galactose molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Galactose, 2-deoxy-2-(bromoacetamido)-, D- typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Bromoacetamido Group: The protected galactose is then reacted with bromoacetyl bromide in the presence of a base to introduce the bromoacetamido group at the second carbon position.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromoacetamido group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The bromoacetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.
Reduction Products: Reduced forms, such as alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology:
Glycoprotein Studies: It is used in the study of glycoproteins, as the bromoacetamido group can act as a probe for labeling and tracking glycoproteins in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules, facilitating the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Galactose, 2-deoxy-2-(bromoacetamido)-, D- involves its interaction with specific molecular targets in biological systems. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modifying their function. This covalent modification can alter the activity, localization, or stability of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-Deoxy-D-galactose: A glucose analog with similar biological activities, such as inhibition of glycolysis and tumor growth.
2-Deoxy-2-acetamido-beta-D-galactose-4-sulfate: Another derivative of galactose with distinct biological properties.
Uniqueness: Galactose, 2-deoxy-2-(bromoacetamido)-, D- is unique due to the presence of the bromoacetamido group, which imparts specific reactivity and biological activity not found in other similar compounds. This makes it particularly useful in applications requiring covalent modification of biomolecules.
Propiedades
Número CAS |
68499-60-5 |
|---|---|
Fórmula molecular |
C8H14BrNO6 |
Peso molecular |
300.10 g/mol |
Nombre IUPAC |
2-bromo-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14BrNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5+,7+,8-/m0/s1 |
Clave InChI |
OFCLIDPLXVQJAP-LAHCRNKXSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)CBr)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)NC(=O)CBr)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)



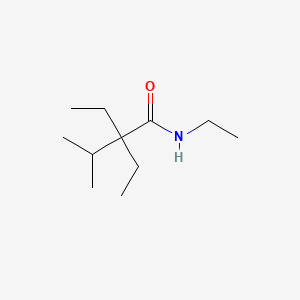
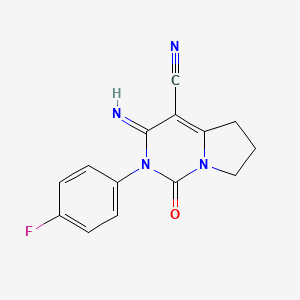
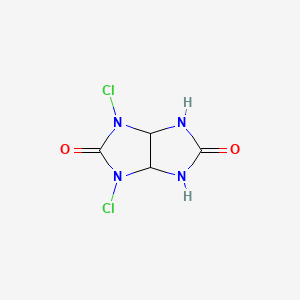
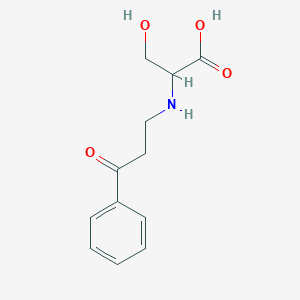
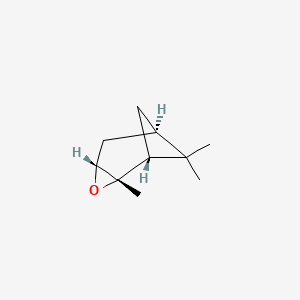
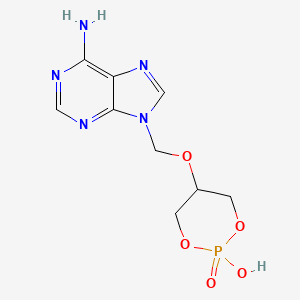

![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)


